molecular formula C13H13Cl2N3O2 B12667142 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- CAS No. 107658-83-3

3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)-

Cat. No.: B12667142
CAS No.: 107658-83-3
M. Wt: 314.16 g/mol
InChI Key: QMWKGNRPEVOGJO-UHFFFAOYSA-N
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Description

3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- is a chemical compound with the molecular formula C14H15Cl2N3O It is characterized by the presence of a 2,4-dichlorophenyl group, a hydroxy group, and a 1H-1,2,4-triazol-1-yl group attached to a pentanone backbone

Preparation Methods

The synthesis of 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 2,4-dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 2 and 4 positions.

    Attachment of the triazole ring: The 1H-1,2,4-triazole ring is introduced through a cyclization reaction involving appropriate precursors.

    Formation of the hydroxy group: The hydroxy group is introduced via a hydroxylation reaction.

    Final assembly: The final step involves the coupling of the intermediate compounds to form the desired 3-pentanone derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.

Chemical Reactions Analysis

3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The triazole ring can participate in cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and other diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit certain enzymes, leading to disruption of metabolic processes in microorganisms. The hydroxy group and the dichlorophenyl moiety contribute to the compound’s overall activity by enhancing its binding affinity to target sites.

Comparison with Similar Compounds

3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- can be compared with other similar compounds, such as:

    2-(2,4-Dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)ethanone: This compound has a similar structure but with an ethanone backbone instead of a pentanone backbone.

    2-(2,4-Dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propanone: This compound has a propanone backbone and shares similar functional groups.

Properties

CAS No.

107658-83-3

Molecular Formula

C13H13Cl2N3O2

Molecular Weight

314.16 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)pentan-3-one

InChI

InChI=1S/C13H13Cl2N3O2/c1-2-12(19)13(20,6-18-8-16-7-17-18)10-4-3-9(14)5-11(10)15/h3-5,7-8,20H,2,6H2,1H3

InChI Key

QMWKGNRPEVOGJO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

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